tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Overview
Description
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is often used as a building block in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
- tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCXRAVDLYHIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNCC1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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